molecular formula C34H67O10P B1197305 Dimyristoylphosphatidylglycerol CAS No. 61361-72-6

Dimyristoylphosphatidylglycerol

Cat. No. B1197305
CAS RN: 61361-72-6
M. Wt: 666.9 g/mol
InChI Key: BPHQZTVXXXJVHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-dimyristoylphosphatidylglycerol is a phospholipid used in commercially available pharmaceutical preparations to solubilize drugs for injection.

Scientific Research Applications

Model for Biological Membranes

Dimyristoylphosphatidylglycerol (DMPG) is widely studied as a model for biological membranes, especially because phosphatidylglycerol is a major anionic phospholipid in prokaryotic cells. Studies using techniques like small angle X-ray scattering (SAXS) and differential scanning calorimetry (DSC) have revealed peculiar thermal behavior and structural changes at the bilayer level in DMPG, providing insights into membrane biophysics (Riske, Amaral, & Lamy-Freund, 2001).

Formation of Stable Gel States

DMPG has been observed to form a more stable gel state under certain conditions, such as low temperature and specific ionic strengths. This gel state, distinct from the usual metastable gel state, is characterized by a higher transition temperature and greater transition enthalpy, and its formation might be initiated by changes in the interfacial or headgroup region of the bilayer (Epand et al., 1992).

Acidic Bicelles as Membrane Model Systems

DMPG's role in forming acidic bicellar solutions has been investigated, establishing these solutions as useful membrane models. Properties of DMPG in these systems have been studied using techniques like solid-state deuterium NMR spectroscopy, showing similar ordering in neutral and acidic bicelles and providing a platform for studying membrane-associated phenomena (Struppe, Whiles, & Vold, 2000).

Interaction with Other Molecules and Ions

Studies have explored how DMPG interacts with various ions and proteins, impacting its phase behavior and bilayer properties. For instance, the interaction of DMPG with divalent cations like Ca²⁺ and Mg²⁺ has been studied, showing effects on aggregation kinetics and bilayer morphology (Minami, Inoue, & Shimozawa, 1993). Additionally, the interaction with proteins like myelin basic protein has been investigated, revealing effects on lipid conformation and the protein's secondary structure (Surewicz, Moscarello, & Mantsch, 1987).

properties

IUPAC Name

[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H67O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30H2,1-2H3,(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHQZTVXXXJVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H67O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976890
Record name 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(tetradecanoyloxy)propyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

As a phospholipid, DL-dimyristoylphosphatidylglycerol can form a micelle with a hydrophobic core to contain lipophilic drugs while maintaining a hyrophilic outer portion to allow increased solubility of the drug in the aqueous environment of the blood or gastrointestinal tract.
Record name DL-dimyristoylphosphatidylglycerol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11284
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dimyristoylphosphatidylglycerol

CAS RN

61361-72-6
Record name Dimyristoylphosphatidylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61361-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimyristoylphosphatidylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061361726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-dimyristoylphosphatidylglycerol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11284
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(tetradecanoyloxy)propyl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMYRISTOYLPHOSPHATIDYLGLYCEROL, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI71WT9P3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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